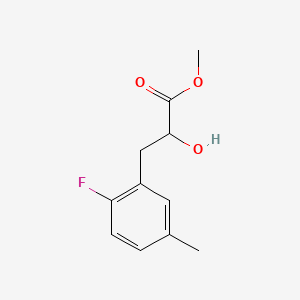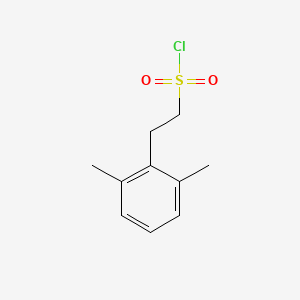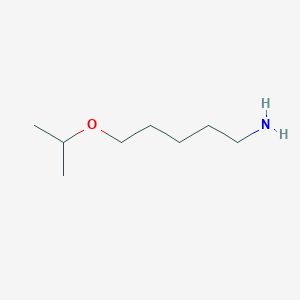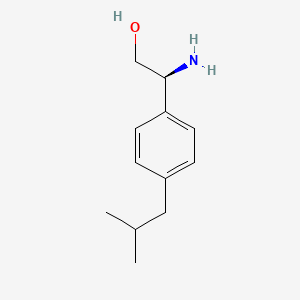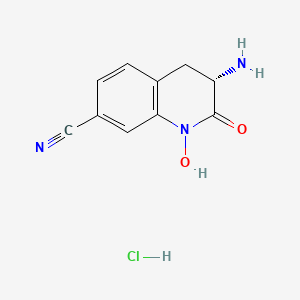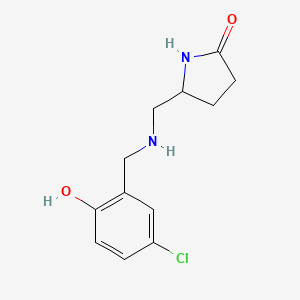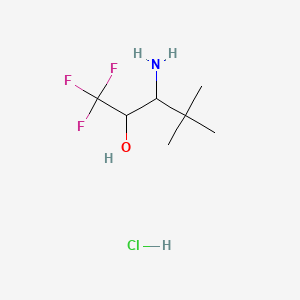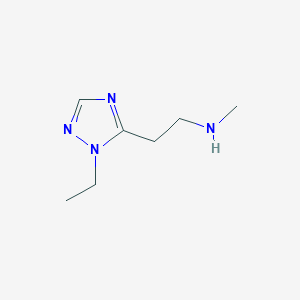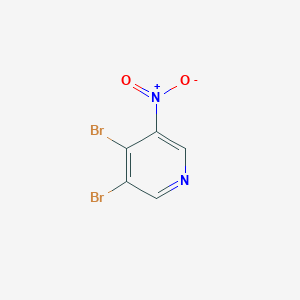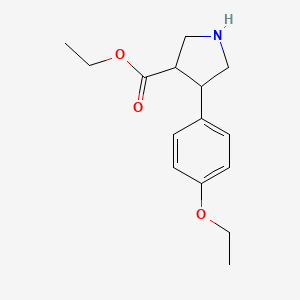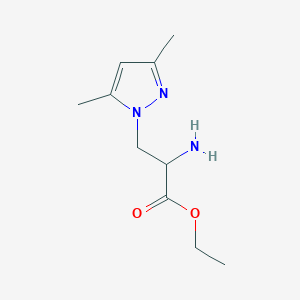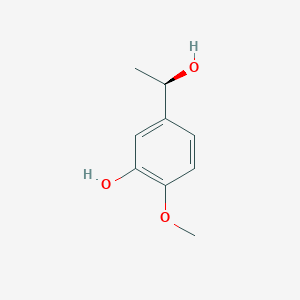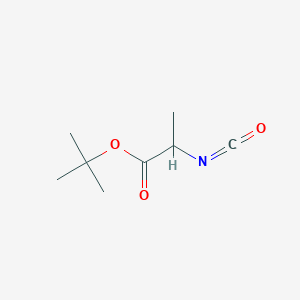
Tert-butyl 2-isocyanatopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-isocyanatopropanoate is an organic compound that features a tert-butyl ester group and an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-isocyanatopropanoate can be synthesized through a multi-step process involving the reaction of tert-butyl alcohol with 2-isocyanatopropanoic acid. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include tert-butyl hydroperoxide and benzyltriethylammonium chloride .
Industrial Production Methods
Industrial production of this compound often involves the use of phase-transfer catalysts to enhance the efficiency of the reaction. The process is conducted under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-isocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Scientific Research Applications
Tert-butyl 2-isocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-isocyanatopropanoate involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often facilitated by the electron-withdrawing nature of the ester group, which enhances the electrophilicity of the isocyanate carbon .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl isocyanide
- Tert-butyl carbamate
- Tert-butyl ester derivatives
Uniqueness
Tert-butyl 2-isocyanatopropanoate is unique due to the presence of both the tert-butyl ester and isocyanate functional groups. This combination allows for a wide range of chemical reactivity and applications that are not typically observed in compounds with only one of these functional groups .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
tert-butyl 2-isocyanatopropanoate |
InChI |
InChI=1S/C8H13NO3/c1-6(9-5-10)7(11)12-8(2,3)4/h6H,1-4H3 |
InChI Key |
IQFKFEXZGHIDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


